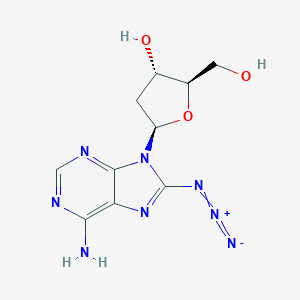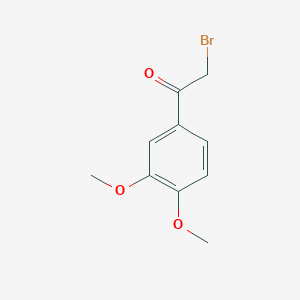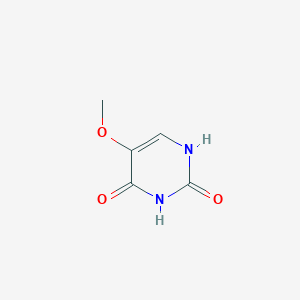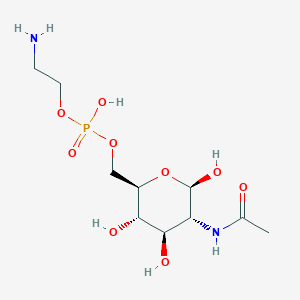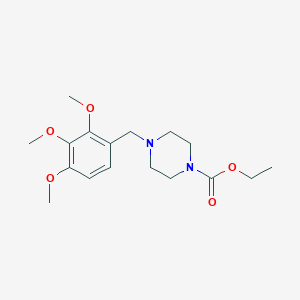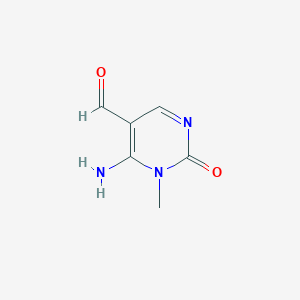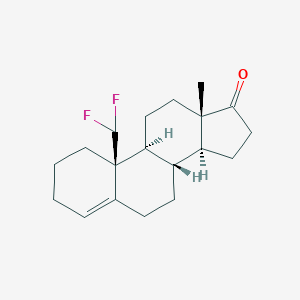
19,19-Difluoroandrost-4-en-17-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
19,19-Difluoroandrost-4-en-17-one, also known as 4,19-DFA, is a synthetic androgenic steroid. It belongs to the class of 17-ketosteroids and has been extensively studied in the field of biochemistry and molecular biology. This compound has been shown to have a wide range of biological activities and has been used in various scientific research applications.
Mechanism Of Action
The mechanism of action of 19,19-Difluoroandrost-4-en-17-one involves binding to androgen receptors in target cells, leading to the activation of various signaling pathways. This results in the regulation of gene expression and protein synthesis, leading to the biological effects of the compound.
Biochemical And Physiological Effects
The biochemical and physiological effects of 19,19-Difluoroandrost-4-en-17-one include increased muscle mass and strength, improved bone density, and enhanced immune function. It has also been shown to have anti-inflammatory and anti-cancer properties.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 19,19-Difluoroandrost-4-en-17-one in lab experiments is its high potency and specificity for androgen receptors. This allows for precise control of the biological effects of the compound. However, one limitation is the potential for off-target effects and toxicity, which must be carefully monitored.
Future Directions
There are several future directions for research on 19,19-Difluoroandrost-4-en-17-one. These include further studies on its effects on bone metabolism and immune function, as well as investigations into its potential therapeutic uses in diseases such as osteoporosis and cancer. Additionally, research on the development of safer and more effective analogs of 19,19-Difluoroandrost-4-en-17-one may also be pursued.
Synthesis Methods
The synthesis of 19,19-Difluoroandrost-4-en-17-one involves the conversion of dehydroepiandrosterone (DHEA) to 19,19-Difluoroandrost-4-en-17-one through a series of chemical reactions. The process involves the use of various reagents and catalysts, and the reaction conditions are carefully controlled to ensure high yields and purity of the final product.
Scientific Research Applications
19,19-Difluoroandrost-4-en-17-one has been used in various scientific research applications, including studies on androgen receptor signaling, gene expression, and protein synthesis. It has also been used in studies on the effects of androgens on bone metabolism, muscle growth, and immune function.
properties
CAS RN |
129400-04-0 |
|---|---|
Product Name |
19,19-Difluoroandrost-4-en-17-one |
Molecular Formula |
C19H26F2O |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
(8S,9S,10S,13S,14S)-10-(difluoromethyl)-13-methyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H26F2O/c1-18-11-9-15-13(14(18)7-8-16(18)22)6-5-12-4-2-3-10-19(12,15)17(20)21/h4,13-15,17H,2-3,5-11H2,1H3/t13-,14-,15-,18-,19+/m0/s1 |
InChI Key |
KMFWEHJTLFYKGK-UNTXSKPGSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CCCC[C@]34C(F)F |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CCCCC34C(F)F |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CCCCC34C(F)F |
synonyms |
19,19-DFAO 19,19-difluoroandrost-4-en-17-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2R)-3-Hydroxy-2-methylpropanoyl]-L-proline](/img/structure/B140833.png)
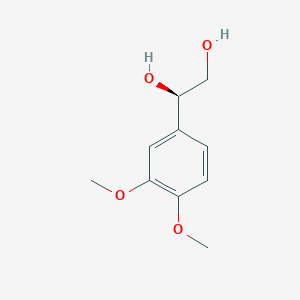
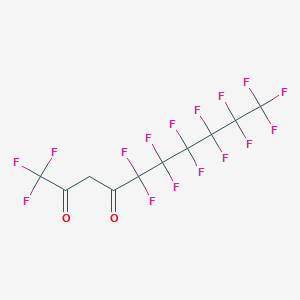
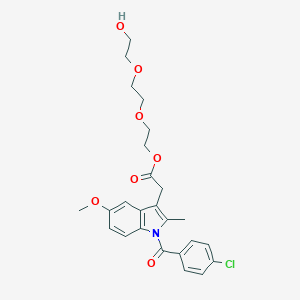
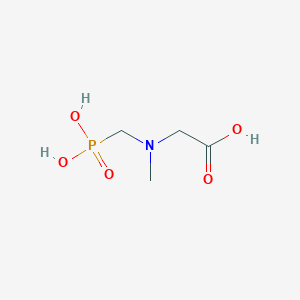
![Methyl 2-[(1H-benzimidazol-2-yl)methoxy]benzoate](/img/structure/B140843.png)


